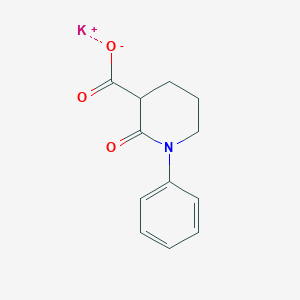
Potassium 2-oxo-1-phenylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-oxo-1-phenylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C12H12KNO3. It is a potassium salt derivative of 2-oxo-1-phenylpiperidine-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 2-oxo-1-phenylpiperidine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
C12H13NO3+KOH→C12H12KNO3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and controlled reaction environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .
Medicine: It is investigated for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
- 2-oxo-1-phenylpiperidine-3-carboxylic acid
- Potassium 2-oxo-1-pyrrolidinecarboxylate
- Potassium 2-oxo-1-piperidinecarboxylate
Uniqueness: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is unique due to the presence of the phenyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds. The phenyl group enhances its lipophilicity and potential interactions with biological targets, contributing to its unique pharmacological profile .
Properties
Molecular Formula |
C12H12KNO3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
potassium;2-oxo-1-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C12H13NO3.K/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,15,16);/q;+1/p-1 |
InChI Key |
XDMOWAZWNUDQON-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
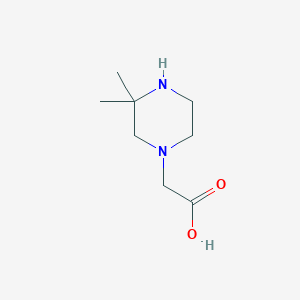
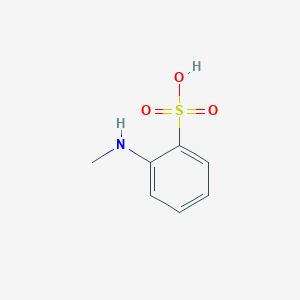
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
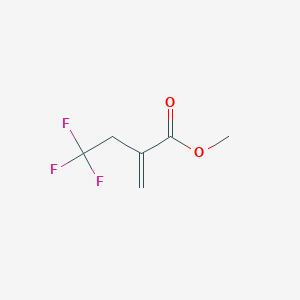
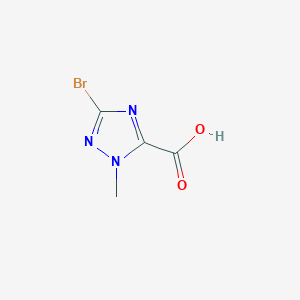

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
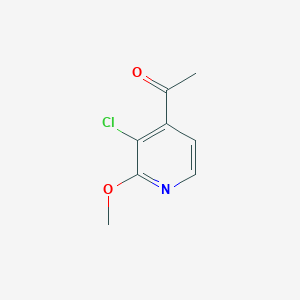
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)

